molecular formula C13H12FN3O B2578150 2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 2034342-08-8

2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Cat. No.: B2578150
CAS No.: 2034342-08-8
M. Wt: 245.257
InChI Key: ANYJANRFNMJTBE-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of fluorinated benzamides. This compound is characterized by the presence of a fluorine atom attached to the benzamide moiety and a pyrimidine ring linked via an ethyl chain. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of reactions, such as cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions using fluorinating agents like potassium fluoride or cesium fluoride.

    Coupling Reaction: The pyrimidine intermediate is then coupled with a benzamide derivative through a condensation reaction, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide: Similar structure with a pyridine ring instead of a pyrimidine ring.

    2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide: Similar structure with a chlorine atom instead of a fluorine atom.

    N-(2-(pyrimidin-5-yl)ethyl)benzamide: Lacks the fluorine atom, providing a basis for comparison of the effects of fluorination.

Uniqueness

2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorination often enhances the stability and bioavailability of compounds, making this compound particularly interesting for further research and development.

Properties

IUPAC Name

2-fluoro-N-(2-pyrimidin-5-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c14-12-4-2-1-3-11(12)13(18)17-6-5-10-7-15-9-16-8-10/h1-4,7-9H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYJANRFNMJTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CN=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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